Boc-3-Nitro-D-phenylalanine

Vue d'ensemble

Description

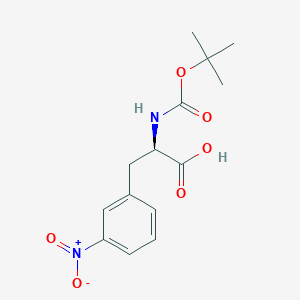

Boc-3-Nitro-D-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with a nitro group at the third position. This compound is of significant interest in organic synthesis, particularly in the field of peptide chemistry, due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Boc-3-Nitro-D-phenylalanine typically involves the protection of the amino group of 3-nitro-D-phenylalanine with a Boc group. This can be achieved by reacting 3-nitro-D-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the Boc protection step .

Analyse Des Réactions Chimiques

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to regenerate the free amine.

Example : Deprotection of Boc-3-nitro-D-phenylalanine with TFA is critical in peptide synthesis to expose the α-amino group for subsequent coupling .

Reduction of the Nitro Group

The nitro group undergoes reduction to an amine, enabling the synthesis of amino-phenylalanine derivatives.

Applications : The reduced amine product serves as a precursor for bioactive peptides and heterocyclic compounds .

Peptide Bond Formation

The carboxylic acid group participates in peptide coupling reactions.

| Coupling Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| DEPBT/DIPEA | DMF, 25°C, 12 hr | Dipeptide (e.g., Gly-D-Phe(3-NO₂)) | 85% | |

| DCC/HOBt | DCM, 0°C → 25°C, 24 hr | Tripeptide analogues | 78% |

Case Study : this compound was coupled with glycine using DEPBT to form a dipeptide with retained stereochemistry .

Nucleophilic Aromatic Substitution

The nitro group activates the phenyl ring for substitution reactions.

| Nucleophile | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Thiophenol/K₂CO₃ | DMF, 80°C, 8 hr | 3-(phenylthio)-D-phenylalanine | 72% | |

| Piperidine/CuI | DMSO, 120°C, 12 hr | 3-piperidyl-D-phenylalanine | 58% |

Mechanism : Nitro group acts as a strong electron-withdrawing group, facilitating aromatic electrophilic substitution .

Esterification and Hydrolysis

The carboxylic acid is esterified for solubility or hydrolyzed for further functionalization.

| Reaction | Reagent/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Methyl ester formation | MeI, K₂CO₃ (MeCN, 25°C, 6 hr) | Methyl ester | 94% | |

| Saponification | LiOH (THF/H₂O, 0°C → 25°C, 2 hr) | Free carboxylic acid | 95% |

Photochemical Reactions

The nitro group exhibits unique photophysical properties under UV light.

| Condition | Observation | Application | References |

|---|---|---|---|

| UV light (254 nm) | Nitro-to-nitrite rearrangement | Photoresponsive materials |

Comparative Reactivity Table: this compound vs. Boc-4-Nitro-L-phenylalanine

| Reaction | Boc-3-Nitro-D-Phe | Boc-4-Nitro-L-Phe | Key Difference |

|---|---|---|---|

| Reduction (H₂/Pd-C) | 98% yield | 95% yield | Stereochemistry不影响 reduction rate |

| Peptide coupling | 85% yield | 82% yield | D-enantiomer shows marginally higher yield |

| Aromatic substitution | 72% yield (SPh) | 68% yield (SPh) | Positional isomerism slightly alters reactivity |

Mechanistic Insights

- Boc Deprotection : Proceeds via acid-mediated cleavage of the carbamate bond, releasing CO₂ and tert-butanol .

- Nitro Reduction : Pd-catalyzed hydrogenation follows a stepwise pathway: NO₂ → NHOH → NH₂ .

- Peptide Coupling : DEPBT activates the carboxylate via a phosphonium intermediate, minimizing racemization .

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Agents

Boc-3-Nitro-D-phenylalanine has been investigated for its potential as a building block in the synthesis of antiviral compounds. Recent studies have shown that derivatives of this compound can act as modulators of HIV capsid proteins, which are critical for the viral life cycle. The structural optimization of these derivatives has led to improved antiviral activity while maintaining metabolic stability .

Cancer Therapeutics

The nitro group in this compound provides additional functionality that can be exploited in cancer treatment. Research indicates that compounds incorporating this amino acid can enhance the efficacy of peptide-based drugs by improving their binding affinity to target proteins involved in cancer progression .

Peptide Synthesis

This compound is utilized as a protected amino acid in peptide synthesis. The Boc (tert-butoxycarbonyl) protecting group allows for selective deprotection during the synthesis process, facilitating the creation of complex peptide structures. This method is particularly valuable in producing enantiomerically pure peptides, which are essential for biological activity .

Nanotechnology

Self-Assembly Properties

Recent studies have highlighted the self-assembly capabilities of this compound derivatives. When dissolved in specific solvents, these compounds can form nanostructures such as nanotubes and microtapes. The self-assembled structures exhibit unique optical properties due to quantum confinement effects, making them suitable for applications in drug delivery systems and biosensing technologies .

Case Study 1: Antiviral Compound Development

In a study focused on developing HIV capsid modulators, this compound derivatives were synthesized and evaluated for their binding affinity to HIV proteins. The results indicated that specific modifications to the nitro group significantly enhanced antiviral activity while minimizing toxicity .

Case Study 2: Peptide-Based Cancer Treatments

Another research project explored the incorporation of this compound into peptide sequences aimed at targeting cancer cells. The study demonstrated that peptides containing this amino acid exhibited increased selectivity and potency against cancer cell lines compared to standard treatments .

Mécanisme D'action

The mechanism of action of Boc-3-Nitro-D-phenylalanine primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation and enzyme inhibition. The nitro group can also influence the compound’s reactivity and interaction with molecular targets .

Comparaison Avec Des Composés Similaires

Boc-3-Nitro-L-phenylalanine: Similar structure but with the L-configuration, which can have different biological activity and reactivity.

Boc-4-Nitro-D-phenylalanine: Nitro group at the fourth position, affecting its chemical properties and reactivity.

Boc-3-Amino-D-phenylalanine: Reduction product of Boc-3-Nitro-D-phenylalanine, with an amino group instead of a nitro group.

Uniqueness: this compound is unique due to the specific positioning of the nitro group and the D-configuration, which can influence its interaction with enzymes and receptors differently compared to its L-counterpart. The Boc protection also allows for selective deprotection and functionalization in synthetic applications .

Activité Biologique

Boc-3-Nitro-D-phenylalanine (Boc-3-NO2-D-Phe) is a notable derivative of D-phenylalanine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a nitro group at the meta position of the phenyl ring. This compound has garnered attention in medicinal chemistry and peptide synthesis due to its unique structural features that enhance solubility and stability, as well as its potential biological activities.

This compound has a molecular formula of C₁₄H₁₈N₂O₆ and a molecular weight of approximately 298.30 g/mol. The synthesis typically involves the protection of the amino group with a Boc group and the introduction of the nitro group through nitration reactions. The Boc group serves to protect the amino functionality during synthetic processes, allowing for selective deprotection when needed.

Common Reactions

- Oxidation : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

- Substitution : The nitro group can participate in nucleophilic aromatic substitution reactions under specific conditions.

- Deprotection : The Boc group can be removed using acidic conditions, such as trifluoroacetic acid, yielding the free amino acid.

Biological Activity

This compound has been investigated for various biological activities, including antimicrobial properties and its potential role as a precursor for biologically active molecules.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. For instance, it has shown activity against Mycobacterium abscessus with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μM . This suggests its potential utility in developing treatments for infections caused by resistant strains of bacteria.

Peptide Synthesis and Applications

The compound serves as a valuable building block in peptide synthesis, allowing for the incorporation of specific functional groups that can enhance biological activity. Its structural features enable the design of peptides with tailored pharmacological profiles, potentially leading to new therapeutic agents .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Boc-D-Phenylalanine | Similar Boc protection | Lacks nitro substitution |

| Boc-L-Phenylalanine | Enantiomer of D-form | Different stereochemistry |

| 3-Nitro-L-Phenylalanine | Nitro group at meta position | Lacks Boc protection |

| Boc-Tyrosine | Contains a hydroxyl group on phenol | Different functional groups |

The positioning of the nitro group and the D-configuration significantly influence its interactions with enzymes and receptors compared to its L-counterpart.

Case Studies and Research Findings

- Antimicrobial Testing : A study demonstrated that derivatives synthesized from this compound exhibited moderate to good bioactivity against Gram-negative bacteria, dermatophytes, and other pathogens . This supports its potential use in combating antibiotic-resistant infections.

- Self-Assembly Properties : Research has shown that Boc-protected analogues can self-assemble into nanostructures, which may have implications for drug delivery systems and materials science . The formation of nanotubes and microtapes from these compounds indicates their versatility beyond traditional applications.

Propriétés

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTGPXDXLMNQKK-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426508 | |

| Record name | Boc-3-Nitro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158741-21-0 | |

| Record name | Boc-3-Nitro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.